1-(Benzyloxy)-2,4-dichloro-5-iodobenzene

Vue d'ensemble

Description

Compounds like “1-(Benzyloxy)-2,4-dichloro-5-iodobenzene” belong to the class of organic compounds known as halobenzenes. They are aromatic compounds containing a benzene substituted with one or more halogen atoms .

Synthesis Analysis

The synthesis of such compounds typically involves electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, attacking an electrophile .Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and varied. They can undergo reactions like protodeboronation or participate in catalytic processes .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various analytical techniques. These properties may include density, color, hardness, melting and boiling points, and electrical conductivity .Applications De Recherche Scientifique

Synthesis and Chemical Transformation

1-(Benzyloxy)-2,4-dichloro-5-iodobenzene is a chemical compound that has been used in various synthetic and chemical transformation processes. For instance, Wöhrle et al. (1993) described the preparation of 4,5-dichloro-1,2-dicyanobenzene from a similar compound, 4,5-dichloro-1,2-benzenedicarboxylic acid, which was further reacted with phenols and thiophenol to yield bis(aryloxy)- and bis(phenylthio)-1,2-dicyanobenzenes. These compounds were then converted to octasubstituted phthalocyanines (Wöhrle, Eskes, Shigehara, & Yamada, 1993).

Organocatalytic Synthesis

The compound has also been used in the field of organocatalysis. Alla et al. (2014) demonstrated an organocatalytic method for synthesizing 2-substituted benzoxazoles and benzothiazoles, employing 1-iodo-4-nitrobenzene as a catalyst. This method was noted for its simplicity and efficiency in forming functionalized benzoxazoles and benzothiazoles (Alla, Sadhu, & Punniyamurthy, 2014).

Domino Process in Organic Synthesis

Lu et al. (2007) explored a CuI-catalyzed domino process using 1-bromo-2-iodobenzenes and beta-keto esters, leading to the formation of 2,3-disubstituted benzofurans. This process involved an intermolecular C-C bond formation followed by intramolecular C-O bond formation, demonstrating the versatility of such iodobenzene derivatives in organic synthesis (Lu, Wang, Zhang, & Ma, 2007).

Directed Lithiation and Functionalization

In a study by Uhlmann et al. (1997), 1-(Benzyloxy)-1,2,3-triazole was metalated and reacted with various electrophiles, showcasing the compound's utility in the directed lithiation and functionalization of triazole derivatives. This process enabled the introduction of diverse substituents such as carbon, halogen, sulfur, silicon, and tin at specific positions (Uhlmann, Felding, Vedsø, & Begtrup, 1997).

Palladium-Catalyzed Synthesis

The palladium-catalyzed synthesis of functionalized compounds also utilizes derivatives of iodobenzene. For example, Zhang et al. (2018) reported a palladium-catalyzed method for synthesizing benzoxazole derivatives, which involved the sequential heteroarylation/acylation reaction of iodobenzenes. This method emphasized the compound's role in forming new C-C bonds in the production of heterocyclic compounds (Zhang, Pan, Chen, Liu, & Wu, 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions in the study of such compounds could involve further exploration of their synthesis, reactivity, and potential applications. This could include the development of new synthetic methods, investigation of their reactivity under various conditions, and exploration of their potential uses in areas such as medicine or materials science .

Propriétés

IUPAC Name |

1,5-dichloro-2-iodo-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2IO/c14-10-6-11(15)13(7-12(10)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDIUWZQGMDBWDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2Cl)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657913 | |

| Record name | 1-(Benzyloxy)-2,4-dichloro-5-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847560-51-4 | |

| Record name | 1-(Benzyloxy)-2,4-dichloro-5-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

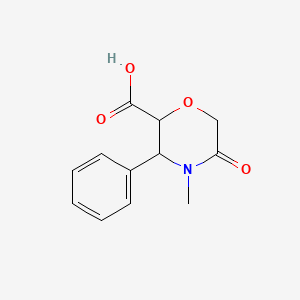

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Methanesulfonylpiperidin-4-yl)oxy]acetic acid](/img/structure/B1529439.png)

![tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate](/img/structure/B1529441.png)

![1-[(Tert-butoxy)carbonyl]-3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1529447.png)

![5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine](/img/structure/B1529452.png)